molecular formula C10H9FN2O B1294011 {[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine CAS No. 1033693-12-7

{[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine

Cat. No. B1294011
M. Wt: 192.19 g/mol
InChI Key: UVQLZRKKLPKFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine” is a biochemical used for proteomics research . It has a molecular formula of C10H9FN2O and a molecular weight of 192.19 .


Molecular Structure Analysis

The molecular structure of “{[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine” can be represented by the SMILES string C1=CC(=CC(=C1)F)C2=NOC(=C2)CN .


Physical And Chemical Properties Analysis

“{[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine” is a solid compound . Its molecular formula is C10H9FN2O, and it has a molecular weight of 192.19 .

Scientific Research Applications

  • Proteomics Research : Studying the structure and function of proteins, especially on a large scale .
  • Proteomics Research : Studying the structure and function of proteins, especially on a large scale .

Safety And Hazards

“{[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine” is intended for research use only and is not intended for diagnostic or therapeutic use . It has a hazard classification of Acute Tox. 4 Oral .

Future Directions

As “{[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine” is a biochemical used for proteomics research , future directions may include further exploration of its potential applications in this field.

properties

IUPAC Name

[3-(3-fluorophenyl)-1,2-oxazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-8-3-1-2-7(4-8)10-5-9(6-12)14-13-10/h1-5H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQLZRKKLPKFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine

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